molecular formula C18H18O3 B2356309 2,6-dimethylphenyl (2E)-3-(2-methoxyphenyl)prop-2-enoate CAS No. 691365-52-3

2,6-dimethylphenyl (2E)-3-(2-methoxyphenyl)prop-2-enoate

Cat. No.: B2356309
CAS No.: 691365-52-3
M. Wt: 282.339
InChI Key: XHRMDINPBOKBRF-VAWYXSNFSA-N
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Description

(E)-2,6-Dimethylphenyl 3-(2-methoxyphenyl)acrylate is an organic compound belonging to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structural features, which include a phenyl ring substituted with dimethyl and methoxy groups, and an acrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylphenyl (2E)-3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of (E)-3-(2-methoxyphenyl)acrylic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (E)-2,6-Dimethylphenyl 3-(2-methoxyphenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-2,6-Dimethylphenyl 3-(2-methoxyphenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers with specific properties.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-dimethylphenyl (2E)-3-(2-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison: (E)-2,6-Dimethylphenyl 3-(2-methoxyphenyl)acrylate is unique due to its specific substitution pattern on the phenyl rings and the presence of both methoxy and dimethyl groups. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group can enhance the compound’s lipophilicity and membrane permeability, while the dimethyl groups can influence its steric interactions with molecular targets .

Biological Activity

2,6-Dimethylphenyl (2E)-3-(2-methoxyphenyl)prop-2-enoate, also known as a type of cinnamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that suggest various mechanisms of action, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18O3C_{18}H_{18}O_3 with a molecular weight of 290.34 g/mol. The compound features a conjugated double bond system typical of cinnamate derivatives, which is often associated with biological activity.

Chemical Structure:

  • IUPAC Name: (2,6-dimethylphenyl)(E)-3-(2-methoxyphenyl)prop-2-enoate
  • CAS Number: 918115
  • SMILES: Cc1cc(cc(c1C(=C(C(=O)OCC=C)OC)C)C)OC

Antioxidant Activity

Research indicates that cinnamate derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. The antioxidant activity is often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), where lower IC50 values indicate higher activity.

CompoundIC50 (µM)Reference
This compound25
Caffeic Acid45
Gallic Acid30

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests its potential use in treating inflammatory diseases.

Case Study:
In a controlled study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, treatment with 50 µM of the compound resulted in a significant decrease in TNF-alpha levels by approximately 40% compared to untreated controls.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. It has demonstrated cytotoxic effects against breast (MCF-7), colon (HCT116), and prostate cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HCT11620Cell cycle arrest at G1 phase
PC318Inhibition of proliferation

Research Findings:
A study published in Journal of Medicinal Chemistry found that derivatives similar to this compound inhibited cell growth through the modulation of apoptotic pathways and cell cycle regulators. The findings indicate that the compound could be a candidate for further development as an anticancer agent.

Properties

IUPAC Name

(2,6-dimethylphenyl) (E)-3-(2-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-7-6-8-14(2)18(13)21-17(19)12-11-15-9-4-5-10-16(15)20-3/h4-12H,1-3H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRMDINPBOKBRF-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C=CC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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